2-Methyl-1-tritylimidazole

Antifungal agents Imidazole derivatives Candida albicans

Analytical labs developing ANDA methods for clotrimazole face a critical challenge: the Clotrimazole Impurity 5 marker requires the exact 2-methyl-1-tritylimidazole compound per regulatory guidelines; no structural analog can substitute. • Designated Clotrimazole Impurity 5 with USP/EP pharmacopeial traceability for QC and AMV workflows. • Supplied with detailed characterization data compliant with ICH guidelines. • Enables regioselective functionalization at C-4/C-5 via N-1 trityl protection for derivatization.

Molecular Formula C23H20N2
Molecular Weight 324.4 g/mol
CAS No. 23593-68-2
Cat. No. B1605949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-tritylimidazole
CAS23593-68-2
Molecular FormulaC23H20N2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
InChIKeyIQWYMGYULZCICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-tritylimidazole (CAS 23593-68-2): Structure, Class, and Core Procurement Profile


2-Methyl-1-tritylimidazole (CAS: 23593-68-2, molecular formula C23H20N2, molecular weight 324.42) is an N-trityl-protected 2-methylimidazole derivative in the triarylimidazole class. The compound features an imidazole ring substituted with a methyl group at the 2-position and a trityl (triphenylmethyl) protecting group at the N-1 position, rendering it a key building block for further functionalization at the imidazole C-4 and C-5 positions [1]. Structurally, it differs from the antimycotic drug clotrimazole by the absence of the ortho-chloro substituent on one phenyl ring of the trityl moiety and the presence of a 2-methyl group on the imidazole core [2]. The compound is commercially available at 97% purity and is stored at 2-8°C .

Why 2-Methyl-1-tritylimidazole Cannot Be Replaced by Alternative Imidazole Derivatives


Within the triarylimidazole class, compounds bearing the trityl protecting group at N-1 with a 2-methyl substituent exhibit fundamentally distinct reactivity and functional profiles compared to analogs lacking either the 2-methyl group (e.g., 1-tritylimidazole) or the trityl moiety (e.g., 2-methylimidazole). The trityl group confers both steric bulk and specific electronic effects that modulate biological activity and synthetic accessibility at the unsubstituted imidazole positions [1]. In antifungal applications, the presence of the 2-methyl substituent distinguishes this compound from desmethyl analogs in potency and spectrum of action [2]. Furthermore, in pharmaceutical quality control contexts, 2-methyl-1-tritylimidazole is a specifically designated impurity marker (Clotrimazole Impurity 5) with regulatory traceability requirements that preclude substitution with structurally similar but non-identical compounds [3].

Quantitative Differentiation of 2-Methyl-1-tritylimidazole Against Closest Structural Analogs


In Vitro Antifungal Activity: 2-Methyl Substitution Confers Superior Potency Relative to Unsubstituted 1-Tritylimidazole

In standardized in vitro antifungal assays, 2-methyl-1-tritylimidazole demonstrated complete growth inhibition of Candida albicans at a concentration of 100 µg/mL. Under identical assay conditions, the unsubstituted parent compound 1-tritylimidazole required a significantly higher concentration of 300 µg/mL to achieve complete inhibition of the same fungal strain [1]. This represents an approximately three-fold potency advantage attributable to the presence of the 2-methyl group on the imidazole ring.

Antifungal agents Imidazole derivatives Candida albicans

Antifungal Spectrum: 2-Methyl-1-tritylimidazole Demonstrates Activity Against Cryptococcus neoformans Where 1-Tritylimidazole Shows None

At a concentration of 100 µg/mL, 2-methyl-1-tritylimidazole exhibited complete inhibition of Cryptococcus neoformans growth in vitro. In contrast, the structurally analogous compound 1-tritylimidazole showed no detectable antifungal activity against this clinically relevant fungal pathogen at the same concentration [1]. This qualitative difference in antifungal spectrum represents a critical functional distinction between the two structurally similar compounds.

Antifungal spectrum Cryptococcus neoformans Imidazole SAR

Regulatory Identity: Designated as Clotrimazole Impurity 5 with Specific Analytical Traceability Requirements

2-Methyl-1-tritylimidazole is formally designated as Clotrimazole Impurity 5 in pharmaceutical quality control frameworks. The compound is supplied with detailed characterization data compliant with regulatory guidelines and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for clotrimazole [1]. In contrast, structurally related compounds such as 1-tritylimidazole are designated as different impurity species (Clotrimazole EP Impurity F) with distinct analytical profiles .

Pharmaceutical impurity Reference standard Clotrimazole

Structural Uniqueness: N-1 Trityl Protection Combined with 2-Methyl Substitution Enables Regioselective C-4/C-5 Functionalization

The trityl protecting group at N-1 in 2-methyl-1-tritylimidazole blocks the most nucleophilic nitrogen of the imidazole ring, enabling regioselective functionalization at the C-4 and C-5 positions. This regioselectivity is not achievable with unprotected 2-methylimidazole, which undergoes non-selective N-alkylation and C-functionalization [1]. The compound is further distinguished from other N-tritylimidazole analogs such as 4-iodo-2-methyl-1-tritylimidazole (CAS 157255-72-6), which bears an additional iodo substituent at C-4 that dictates a different synthetic trajectory [2].

Synthetic intermediate Regioselective functionalization Protecting group strategy

Commercial Availability: High-Purity 97% Grade with Consistent Batch-to-Batch Quality for Reproducible Research

2-Methyl-1-tritylimidazole is commercially available from multiple suppliers at a specified purity of 97%, with recommended storage at 2-8°C to maintain stability [1]. This standardized purity grade ensures reproducible experimental outcomes in both synthetic applications and analytical method development. While other N-tritylimidazole analogs such as 1-tritylimidazole are available at 98% purity , the specific combination of 2-methyl substitution and trityl protection makes 2-methyl-1-tritylimidazole the uniquely required compound for applications where this exact structure is mandated.

Chemical procurement Purity specification Commercial availability

Targeted Application Scenarios Where 2-Methyl-1-tritylimidazole Provides Definitive Scientific or Industrial Value


Pharmaceutical Impurity Profiling and ANDA Method Validation for Clotrimazole

2-Methyl-1-tritylimidazole is the formally designated Clotrimazole Impurity 5. Analytical laboratories developing or validating HPLC/LC-MS methods for clotrimazole drug substance or finished product must use this exact compound as a reference standard to identify and quantify this specific impurity. The compound is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP), enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. No alternative compound can substitute for this regulatory requirement.

Structure-Activity Relationship (SAR) Studies of Triarylimidazole Antifungal Agents

The quantitative activity data showing 2-methyl-1-tritylimidazole's complete inhibition of Candida albicans at 100 µg/mL (versus 300 µg/mL for 1-tritylimidazole) and its unique activity against Cryptococcus neoformans (where 1-tritylimidazole is inactive) [1] make this compound a critical comparator in SAR studies. Researchers investigating the role of the 2-methyl substituent in antifungal potency and spectrum should include this compound as a key data point to elucidate structure-activity relationships within the triarylimidazole class.

Synthesis of Regioselectively Functionalized Imidazole Derivatives at C-4 or C-5

The N-1 trityl protection in 2-methyl-1-tritylimidazole blocks the most nucleophilic nitrogen, enabling regioselective functionalization at the C-4 and C-5 positions of the imidazole ring. This compound serves as a versatile starting material for the preparation of 4-substituted or 5-substituted 2-methylimidazole derivatives that are otherwise difficult to access with high regiocontrol from unprotected 2-methylimidazole. Derivatives such as 4-iodo-2-methyl-1-tritylimidazole (CAS 157255-72-6) and 4-(chloromethyl)-2-methyl-1-tritylimidazole (CAS 132287-52-6) exemplify the synthetic utility of this protected intermediate [2].

Reference Compound for Analytical Method Cross-Validation in Clotrimazole-Related Research

In research settings where clotrimazole is used as an antifungal agent in vitro or in vivo, the presence of synthetic impurities or degradation products must be controlled. 2-Methyl-1-tritylimidazole, as a structurally defined impurity of clotrimazole, can be used as a reference compound to validate analytical methods for detecting and quantifying related substances in experimental formulations. This application is particularly relevant for studies where compound purity may confound biological results [3].

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